1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine
CAS No.:
Cat. No.: VC17744162
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2 |
|---|---|
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | 1-ethyl-4-(piperidin-3-ylmethyl)piperidine |
| Standard InChI | InChI=1S/C13H26N2/c1-2-15-8-5-12(6-9-15)10-13-4-3-7-14-11-13/h12-14H,2-11H2,1H3 |
| Standard InChI Key | HLLCGDDXVNRIEW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC(CC1)CC2CCCNC2 |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Features
1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine consists of two piperidine rings: a primary ring substituted with an ethyl group at the 1-position and a secondary piperidine ring linked via a methylene group at the 4-position (Figure 1). The compound’s IUPAC name reflects this connectivity, while its hydrochloride salt form (CAS 1823324-61-3) has been documented with a molecular weight of 246.82 g/mol .
Key structural attributes:
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Bicyclic framework: Enhances conformational rigidity, potentially improving receptor binding specificity.
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Ethyl substituent: Introduces hydrophobicity, influencing blood-brain barrier permeability.
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Piperidin-3-ylmethyl group: Provides a secondary amine site for hydrogen bonding or salt formation .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-ethyl-4-[(piperidin-3-yl)methyl]piperidine typically involves multi-step alkylation and hydrogenation processes:
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N-Alkylation: Reacting 4-(piperidin-3-ylmethyl)piperidine with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., sodium bicarbonate) to introduce the ethyl group .
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Catalytic Hydrogenation: Utilizing palladium on carbon () or platinum oxide () under pressure to reduce intermediates and ensure high purity .
Optimized conditions:
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Temperature: 50–80°C
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Solvent: Acetonitrile or dimethylformamide (DMF)
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Yield: ~56–74% after purification via silica gel chromatography .
Industrial Scale-Up
Large-scale production employs continuous-flow reactors to enhance efficiency. Key parameters include controlled pressure (1–3 atm) and catalyst recycling to minimize costs .
Physicochemical Properties
The compound’s lipophilicity () suggests moderate membrane permeability, favorable for central nervous system (CNS) targeting .
Pharmacological Significance
Opioid Receptor Modulation
1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine demonstrates affinity for kappa-opioid receptors (-OR), which are implicated in pain modulation and stress responses. In vitro studies show a value of 15 nM for -OR, comparable to synthetic opioids like U-50488 .
Calcium Channel Inhibition
Substituted piperidines, including this derivative, inhibit T-type calcium channels (), reducing neuropathic pain in murine models. Efficacy correlates with reduced neuronal hyperexcitability (IC = 0.8 μM) .
Antiproliferative Activity
Piperidine derivatives exhibit cytotoxicity against leukemia cell lines (e.g., Jurkat, HL60) via apoptosis induction. While specific data for this compound are pending, structural analogs show IC values of 1.01–3.45 μM .
Applications in Medicinal Chemistry
Analgesic Development
The compound’s dual action on -OR and calcium channels positions it as a candidate for non-addictive pain therapeutics. Preclinical models suggest reduced tolerance compared to morphine .
Oncology
Structural optimization could enhance selectivity for cancer cells over normal hematopoietic cells, as seen in pyrroloquinoxaline derivatives .
Neurological Disorders
Potential applications in Alzheimer’s disease are under exploration, leveraging piperidine scaffolds’ acetylcholinesterase inhibition (e.g., donepezil analogs) .
Recent Research and Developments
Stereochemical Optimization
Recent syntheses focus on chiral resolution to enhance receptor selectivity. For example, (S)-enantiomers show 3-fold greater -OR affinity than (R)-forms .
Hybrid Derivatives
Combining the piperidine core with benzoxazolone moieties (e.g., compound S517-1471) improves solubility and target engagement .
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